6-Cyano-4-chromanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCNXPFUOBSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-65-6 | |
| Record name | 6-CYANO-4-CHROMANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization Techniques for 6 Cyano 4 Chromanone and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms. For chromanone derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR experiments offer deeper insights into the molecular connectivity. nih.gov
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments in a molecule. In 6-cyano-4-chromanone, the protons on the aromatic ring and the aliphatic protons of the pyranone ring exhibit characteristic chemical shifts and coupling patterns.
For chromanone analogues, the chemical shifts of aromatic protons are influenced by the nature and position of substituents. For instance, in a study of 2-pentylchroman-4-one, the aromatic protons appeared in the range of δ 6.91-7.85 ppm. acs.org The aliphatic protons at C2 and C3 of the chromanone ring typically appear as multiplets in the upfield region of the spectrum. acs.org
Table 1: Representative ¹H NMR Data for Chromanone Analogues
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Pentylchroman-4-one | Aromatic H | 6.91-7.85 (m) |
| H-2 | 4.35-4.49 (m) | |
| H-3 | 2.60-2.72 (m) |
Data sourced from a study on substituted chroman-4-one derivatives. acs.org
¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The carbon spectrum of this compound would show distinct signals for the carbonyl carbon (C4), the cyano carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. The chemical shift of the carbonyl carbon in chromanones typically appears significantly downfield, often in the range of δ 191-192 ppm. nih.gov The carbons of the aromatic ring and the C=C bond in related chromone (B188151) structures appear between δ 117 and 159 ppm. nih.gov The nitrile carbon (C≡N) is expected in the δ 110-120 ppm region. oregonstate.edu
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for Chromanone Derivatives
| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| C=O (Ketone) | >200 |
| C=O (Carboxylic Acid Derivatives) | 165-190 |
| Aromatic/Alkene C | 120-170 |
| Nitrile C≡N | 110-120 |
| C-O | 60-80 |
| Alkane C | 10-55 |
Data compiled from general ¹³C NMR chemical shift tables. oregonstate.edu
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within a spin system. For example, in a chromanone derivative, COSY would show correlations between the protons at C2 and C3. rsc.orgdntb.gov.ua
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC can show correlations from the protons on the aromatic ring to the carbonyl carbon (C4) and the cyano carbon. mdpi.comiranchembook.ir
These 2D NMR techniques have been instrumental in the structural characterization of various chromone and chromanone derivatives. nih.govrsc.orgdntb.gov.uamdpi.com
<sup>13</sup>C NMR Analysis for Carbon Framework
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N stretching, C=O stretching)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, two key functional groups give rise to characteristic and strong absorption bands:
C≡N Stretching: The nitrile group (C≡N) exhibits a sharp, medium-to-weak intensity absorption band in the region of 2260–2222 cm⁻¹. libretexts.org The presence of a peak around 2212 cm⁻¹ in a related compound confirms the cyano group. rjpbcs.com
C=O Stretching: The carbonyl group (C=O) of the ketone in the chromanone ring gives a strong, sharp absorption band. For simple ketones, this band typically appears between 1710 and 1740 cm⁻¹. msu.edu In chromanone structures, this peak is often observed around 1680 cm⁻¹. rjpbcs.com Conjugation with the aromatic ring can shift this frequency to a lower wavenumber.
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260–2222 | Medium-Weak, Sharp |
| Ketone (C=O) | Stretching | 1725–1705 | Strong, Sharp |
Data compiled from standard IR spectroscopy tables. libretexts.orglibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₁₀H₇NO₂), the expected monoisotopic mass is approximately 173.05 Da. uni.lu High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org
The fragmentation pattern in the mass spectrum can help to confirm the structure. Common fragmentation pathways for chromanones may involve the loss of small neutral molecules like CO, or cleavage of the heterocyclic ring. miamioh.edu
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 174.05496 |
| [M+Na]⁺ | 196.03690 |
| [M-H]⁻ | 172.04040 |
Predicted data from PubChem. uni.lu
X-ray Diffraction (XRD) Analysis for Solid-State Structure
Table 5: Example of Crystallographic Data for a Chromone Analogue
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a (Å) | 8.0460(10) |
| b (Å) | 14.280(2) |
| c (Å) | 22.646(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data for an example compound from the literature.
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. rigaku.com This method provides accurate measurements of bond lengths, bond angles, and crystallographic parameters, yielding an unambiguous determination of the molecular structure and its packing in the solid state. rigaku.comunifr.ch
While specific single-crystal X-ray diffraction data for this compound is not publicly available, extensive research on closely related 6-substituted chromones provides valuable insights into how substituents at the C6 position influence crystal lattice interactions. A comparative study on chromone and its derivatives, including 6-methylchromone (B1361143), 6-methoxychromone, 6-fluorochromone (B11588), and 6-chlorochromone (B1349396), revealed detailed information about their crystal structures. researchgate.net
In these analogues, the nature of the substituent at the 6-position was found to play a crucial role in dictating the predominant non-covalent interactions within the crystal lattice. For instance, in 6-fluorochromone, O···H hydrogen bonds contribute more significantly to crystal stabilization than F···H bonds. researchgate.net Conversely, in 6-chlorochromone and 6-bromochromone, the halogen atoms are the primary contributors to stabilizing hydrogen bonds (Cl···H and Br···H). researchgate.net In the cases of 6-methylchromone and 6-methoxychromone, a combination of hydrogen bonds and aryl-stacking interactions are prominent. researchgate.net These findings suggest that the electron-withdrawing cyano group in this compound would likely influence intermolecular interactions in a distinct manner, potentially involving C-H···N or C-H···O hydrogen bonds and π-π stacking.
Table 1: Crystallographic Data for 6-Substituted Chromone Analogues researchgate.net
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 6-Methylchromone | C₁₀H₈O₂ | Triclinic | P-1 | 7.0461 | 10.2108 | 10.7083 | 77.679 | 4 |
| 6-Methoxychromone | C₁₀H₈O₃ | Monoclinic | P2₁/n | 8.1923 | 7.0431 | 15.3943 | 92.819 | 4 |
| 6-Fluorochromone | C₉H₅FO₂ | Triclinic | P-1 | 3.7059 | 6.1265 | 7.6161 | 87.070 | 1 |
| 6-Chlorochromone | C₉H₅ClO₂ | Monoclinic | P2₁ | 3.8220 | 5.6985 | 16.9107 | 95.826 | 2 |
Data sourced from a study on 6-substituted chromones.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize polycrystalline materials. pmda.go.jp It provides information on the crystal structure, phase composition, and crystallinity of a sample. creative-biostructure.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification. pmda.go.jp The technique is widely used to confirm the synthesis of new crystalline compounds and to assess their purity. researchgate.netresearchgate.net
For chromone derivatives, PXRD is often employed to confirm the crystalline nature of the synthesized products. researchgate.netnih.gov The analysis of diffraction patterns can also be used to estimate the average crystallite size using the Scherrer equation. creative-biostructure.com While a specific PXRD pattern for this compound is not available in the surveyed literature, data from related heterocyclic compounds illustrates the type of information that can be obtained. The diffraction pattern consists of peaks at specific angles (2θ), from which interplanar spacings (d-values) can be calculated.
Table 2: Example PXRD Data and Calculated Parameters for a Hydrazone Derivative nih.gov
| Compound | Angle (2θ) | d-value (nm) | FWHM | Grain Size (nm) |
| Ligand (Before Irradiation) | 15.822 | 0.559119 | 0.238 | 37.48 |
| Ligand (After Irradiation) | 15.801 | 0.558271 | 0.262 | 31.99 |
This table serves as an illustration of typical data obtained from PXRD analysis of organic compounds.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, corresponding to the excitation of electrons from lower to higher energy orbitals. msu.edu For organic molecules containing chromophores, such as the benzo-γ-pyrone framework of chromanones, UV-Vis spectroscopy is used to study electronic transitions, primarily n → π* and π → π* transitions. mgcub.ac.inijmrset.com These transitions are characteristic of molecules with unsaturated functional groups and conjugated systems. mgcub.ac.in
The UV-Vis spectra of chromone and its analogues typically display strong absorption bands corresponding to π → π* transitions and weaker bands for n → π* transitions. msu.edu The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the chromone ring. nih.gov For example, studies on various chromene-based azo chromophores show λmax values in the range of 380-390 nm. nih.gov The introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, providing valuable information about the electronic structure of the molecule.
Table 3: UV-Vis Absorption Maxima for Selected Chromone Analogues
| Compound | Solvent | λmax (nm) | Reference |
| 2-Amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | Ethanol (B145695) | 380 | nih.gov |
| 2-Amino-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | Ethanol | 390 | nih.gov |
| 2-Amino-7-hydroxy-4-(p-tolyl)-4H-chromene-3-carbonitrile | Ethanol | 386 | nih.gov |
Circular Dichroism (CD) for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for the stereochemical analysis of chiral molecules. chiralabsxl.comnumberanalytics.com It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral compound. numberanalytics.com This differential absorption produces a CD spectrum with positive or negative peaks (Cotton effects), which can be used to assign the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. chiralabsxl.com
The compound this compound is itself achiral and therefore would not exhibit a CD spectrum. However, CD spectroscopy is a powerful tool for analyzing chiral analogues of chromanone. If a stereocenter is introduced into the molecule, for instance at the C2 position, the resulting enantiomers can be distinguished and their absolute configurations determined using CD. acs.org In a study on SIRT2 inhibitors, the absolute configurations of the enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one were determined by comparing their experimental vibrational circular dichroism (VCD) spectra with those predicted by density functional theory (DFT) calculations. acs.org Similarly, electronic circular dichroism (ECD) data has been used to determine the structures of chiral 2-(2-phenylethyl)chromone (B1200894) dimers isolated from natural sources. nih.gov These examples highlight the utility of chiroptical methods for the unambiguous stereochemical assignment of chiral chromanone derivatives.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of solid materials. tedpella.com By scanning a focused beam of electrons over a sample's surface, SEM produces detailed images that reveal features such as shape, size, texture, and the arrangement of particles. nih.gov
While SEM is not typically used to analyze the structure of individual molecules, it is invaluable for characterizing the bulk properties of materials derived from or incorporating this compound or its analogues. For example, in the study of a chitosan-chromone derivative, SEM images showed a porous and chain-like structure. nih.gov The micrographs also confirmed that the derivative has a near-spherical morphology. nih.gov In other research, SEM was used to characterize the morphology of manganese-containing nanoscale metal-organic frameworks based on chromone structures. acs.org These analyses are crucial for understanding the physical properties of new materials and how they might interact in various applications.
Computational Studies and Molecular Modeling of 6 Cyano 4 Chromanone
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a cornerstone in the computational analysis of chromanone systems, offering a favorable balance between accuracy and computational cost. arxiv.org It is a fundamental method used to investigate the electronic and nuclear structures of many-body systems. arxiv.org For chromanone derivatives, DFT has been instrumental in predicting stable conformations and understanding inhibitory activities. acs.org
Geometry Optimization
A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For chromanone derivatives, DFT calculations are routinely employed to find the geometry that minimizes the total energy. faccts.de This process is vital as even minor changes in the molecular structure can significantly impact the compound's biological activity. acs.org
Various functionals and basis sets are utilized in these optimizations. For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set has been used to optimize the geometry of related chromone (B188151) derivatives. acs.org The choice of functional is critical; for example, the PBE0 functional with a dispersion correction and a triple-zeta basis set is considered a highly accurate method for geometry optimizations of a wide range of molecules. google.com The process typically involves starting with an initial guess geometry, which can be generated using molecular modeling software, and then iteratively refining the atomic coordinates until the energy minimum is reached. faccts.de
| Functional | Basis Set | Key Features |
|---|---|---|
| B3LYP | 6-311+G(d,p) | A popular hybrid functional often used for a good balance of accuracy and efficiency. acs.org |
| PBE0 | def2-TZVP | A hybrid functional known for high accuracy in geometry optimizations, often paired with a triple-zeta basis set. google.com |
| M06-2X | 6-311G(d,p) | A meta-hybrid GGA functional useful for non-covalent interactions and thermochemistry. researchgate.net |
| BP86 | def2-SVP | A generalized gradient approximation (GGA) functional, often used with dispersion corrections for reliable geometries. google.com |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), band gap)
Understanding the electronic structure of 6-Cyano-4-chromanone is key to predicting its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org
For chromone-based systems, FMO analysis has been used to explain charge transfer processes and chemical reactivity. researchgate.net The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are likely to act as electron donors and acceptors, respectively. malayajournal.org In many organic molecules, the HOMO is localized over electron-rich areas, while the LUMO is found on electron-deficient sites. researchgate.net The energy of these orbitals and their gap can be calculated using DFT methods, providing insights that are in good agreement with experimental observations. acs.org
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 malayajournal.org |
| LUMO | -1.2715 malayajournal.org |
| Band Gap (ΔE) | 4.0106 malayajournal.org |
Global Reactivity Parameters
These parameters are valuable for comparing the reactivity of different derivatives within a series. For example, studies on related heterocyclic compounds have shown how substitutions on the main scaffold can alter these global reactivity parameters, thereby tuning the molecule's chemical behavior. ijcce.ac.ir
| Parameter | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 mdpi.com | Describes the tendency of electrons to escape from the system. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 mdpi.com | Measures the resistance to change in electron distribution. mdpi.com |
| Softness (S) | 1 / (2η) mdpi.com | The reciprocal of hardness, indicating a higher propensity for chemical reactions. mdpi.com |
| Electrophilicity Index (ω) | μ2 / (2η) mdpi.com | Quantifies the ability of a molecule to accept electrons. mdpi.com |
Time-Dependent DFT (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.edu TD-DFT is a powerful extension of DFT that allows for the calculation of electronic excited state energies and properties, making it invaluable for predicting UV-Vis absorption spectra. researchgate.netarxiv.org The method calculates the response of the molecule to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu
TD-DFT calculations, often performed on the optimized ground-state geometry, can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a spectrum. researchgate.net Different functionals, such as B3LYP and CAM-B3LYP, are used to simulate the electronic absorption spectra in various solvents, often showing good agreement with experimental data. ijcce.ac.ir This theoretical approach is crucial for understanding the photophysical properties of chromanone derivatives. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies are essential for understanding its potential as a ligand for biological targets, such as enzymes or receptors. rsc.org These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. rsc.org
For example, derivatives of the chromanone scaffold have been docked into the active sites of enzymes like DNA gyrase to investigate their binding patterns. mdpi.com The results of these simulations can provide insights into the structure-activity relationships (SAR) of a series of compounds and guide the design of more potent inhibitors. acs.orgrsc.org
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov
For chromanone-based compounds, MD simulations have been used to study their interactions with biological targets like cholinesterases, which are relevant in the context of Alzheimer's disease. nih.gov These simulations can help to validate the results of docking studies and provide a more detailed understanding of the binding mechanism at an atomic level. nih.gov
Conformational Analysis and Stability
Computational studies are crucial for determining the conformational stability of chromanone derivatives. For instance, in related substituted chroman-4-ones, computational analysis has been used to confirm the higher stability of certain diastereomers, such as the cis-isomer of 3-bromo-2-pentylchroman-4-one. acs.org While specific conformational analysis data for this compound is not extensively detailed in the provided results, the principles of such studies are well-established. These analyses typically involve calculating the potential energy surfaces to identify low-energy conformers.
The planarity of the molecule is another aspect explored through computational methods. Density Functional Theory (DFT) calculations on related heterocyclic compounds have shown that molecules can be non-planar, which affects their stability and interactions. ijcce.ac.ir
Prediction of Reactivity and Selectivity (e.g., Photoreactivity)
Computational modeling is instrumental in predicting the reactivity and selectivity of chromone derivatives, particularly in photochemical reactions. researchgate.net Chromones can undergo [2+2] photodimerization reactions. scienomics.com Grand Canonical Monte Carlo (GCMC) simulations have been used to predict the photoreactivity of chromone derivatives when encapsulated in host molecules. scienomics.com For instance, simulations correctly predicted that chromone and 6-fluorochromone (B11588) would be oriented in a way that facilitates photoreaction to form an anti-HT dimer. scienomics.com In contrast, simulations for 7-hydroxy-4-chromone agreed with its observed lack of reactivity. scienomics.com
While 3-cyanochromone (B1581749) was found to be unreactive under certain experimental conditions within a host complex, this highlights the predictive power of computational methods in assessing potential reactivity. scienomics.com Frontier Molecular Orbital (FMO) theory is another computational tool used to predict the outcomes of reactions like the Diels-Alder reaction, by identifying whether the reaction is controlled by the HOMO of one reactant and the LUMO of the other.
Studies on other chromone derivatives have investigated their photochemical behavior, observing E-Z photoisomerization upon irradiation. researchgate.net Such computational and experimental approaches are essential for understanding and predicting the complex photoreactivity of compounds like this compound. acs.org
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) studies, often supported by computational methods, are fundamental to medicinal chemistry for optimizing the biological activity of compounds. nih.gov For chroman-4-one and chromone derivatives, SAR studies have been crucial in identifying key structural features for specific biological targets.
For example, in the development of SIRT2 inhibitors, it was found that an intact carbonyl group and electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold were critical for high potency. acs.org The substituent at the 6-position was determined to be more important for activity than that at the 8-position. acs.org The cyano group at the 6-position of this compound, being an electron-withdrawing group, would therefore be expected to significantly influence its biological activity based on these SAR findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. toxstrategies.commst.dk This method uses molecular descriptors to quantify structural features and correlate them with activity. nih.gov
While a specific QSAR model for this compound is not detailed in the search results, the principles of QSAR are widely applied to chromone and chroman-4-one derivatives. toxstrategies.com A QSAR model typically involves:
Collecting a dataset of compounds with known activities.
Calculating a variety of molecular descriptors for each compound.
Developing a mathematical model that correlates the descriptors with the activity.
Validating the model to ensure its predictive power. mdpi.com
For a series of related compounds, QSAR can identify which physicochemical properties (like lipophilicity, electronic properties, and steric factors) are most influential for their biological activity. researchgate.net The development of a robust QSAR model for a class of compounds including this compound could enable the prediction of activity for new, untested derivatives, thereby guiding the synthesis of more potent and selective molecules. nih.gov
Table of Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Source |
| Molecular Formula | C10H7NO2 | PubChem uni.lu |
| Molecular Weight | 173.17 g/mol | PubChem uni.lu |
| XLogP3 | 1.1 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 0 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |
| Rotatable Bond Count | 0 | PubChem uni.lu |
Table of Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 174.05496 | 133.3 |
| [M+Na]+ | 196.03690 | 144.6 |
| [M-H]- | 172.04040 | 137.9 |
| [M+NH4]+ | 191.08150 | 151.6 |
| [M+K]+ | 212.01084 | 140.9 |
| [M+H-H2O]+ | 156.04494 | 121.4 |
| [M+HCOO]- | 218.04588 | 151.1 |
| Data sourced from PubChem and calculated using CCSbase. uni.lu |
Reactivity and Reaction Mechanisms of 6 Cyano 4 Chromanone and Chromanone Scaffolds
Nucleophilic and Electrophilic Reactivity of the Cyano Group
The cyano (nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that can exhibit both electrophilic and nucleophilic characteristics. openstax.org The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org Conversely, the nitrogen atom possesses a lone pair of electrons, though it is not strongly basic.
Nucleophilic Reactions:
The electrophilic carbon of the nitrile group in 6-Cyano-4-chromanone can undergo addition reactions with various nucleophiles.
Hydrolysis: Like other nitriles, the cyano group can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. libretexts.org In acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. libretexts.orglibretexts.org Basic hydrolysis involves the direct addition of a strong nucleophile, such as a hydroxide (B78521) ion, to the nitrile carbon. openstax.org
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This transformation proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org The use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde. pressbooks.pub In a specific study, the nitrile group of a chromanone derivative was reduced using nickel(II)/NaBH₄. nih.gov
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub
Electrophilic Reactivity:
While less common for the nitrile group itself, the presence of the electron-withdrawing cyano group significantly influences the reactivity of the aromatic ring. fiveable.me The powerful electron-withdrawing nature of the cyano group can also facilitate non-specific dipole interactions. nih.gov
Reactions of the Carbonyl Group (C-4)
The carbonyl group at the C-4 position of the chromanone scaffold is a ketone, which is a key site for a variety of chemical reactions.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming the corresponding chromanol. Bioreduction methods, for instance using filamentous fungi, have been employed for the enantioselective reduction of 4-chromanones to optically active chromanols. researchgate.net
Condensation Reactions: The C-4 carbonyl can participate in condensation reactions. For example, the synthesis of chromanones can involve an intramolecular oxa-Michael ring closure following an initial aldol (B89426) condensation. acs.org
Domino Reactions: Chromanones can undergo domino reactions with activated carbonyl compounds. For instance, the reaction of a 2,3-unsubstituted chromone (B188151) with dimethyl acetone-1,3-dicarboxylate, initiated by a 1,4-addition to the chromone system, leads to the formation of a benzocoumarine after a series of steps including ring cleavage and subsequent Knoevenagel condensation involving the original C-4 carbonyl position. beilstein-journals.org
Reactivity at the Chromanone Ring System
The chromanone ring system, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, has its own characteristic reactivity.
The chromanone scaffold is a valuable intermediate for the synthesis of more complex heterocyclic systems through cyclization reactions.
Kabbe Condensation: The formation of the chromanone ring itself can be achieved through methods like the Kabbe condensation. nih.gov
Tandem Cyclization: A selectfluor-triggered tandem cyclization of o-hydroxyarylenaminones has been developed to construct difluorinated 2-amino-substituted chromanones. researchgate.net
Microwave-Assisted Biscyclization: Tricyclic chromanones can be synthesized from dicarboxylic acids using microwave irradiation in the presence of polyphosphoric acid (PPA) via a biscyclization method. ijcce.ac.ir This involves the condensation of phenols like catechol, resorcinol, and hydroquinone (B1673460) with acrylonitrile (B1666552), followed by cyclization. ijcce.ac.ir
Radical reactions can be employed to construct complex molecules from chromanone scaffolds. While a specific radical-initiated cascade cyclization for this compound is not detailed in the provided context, the general principles of radical chemistry can be applied. For instance, aryl radicals can be generated and subsequently add to alkenes in a cascade fashion to form new rings. sinica.edu.tw
Photodimerization Reactions
Regioselectivity in Reactions
Regioselectivity, the control of where a reaction occurs on a molecule, is a cornerstone of synthetic organic chemistry. numberanalytics.comnumberanalytics.com In the context of this compound and related scaffolds, regioselectivity is influenced by a combination of electronic effects, steric hindrance, and the nature of the reagents and catalysts employed. numberanalytics.comnumberanalytics.com The chromanone core possesses multiple reactive sites, primarily the C2 and C3 positions of the α,β-unsaturated ketone system, as well as the aromatic ring which is activated or deactivated by its substituents.
Key factors influencing regioselectivity in chromanone scaffolds include:
Electronic Effects : The electron distribution within the molecule is a primary determinant of reaction regiochemistry. numberanalytics.comnumberanalytics.com For instance, in domino reactions of chromones, the higher electrophilicity of a formyl group at the C3 position compared to the C4-ketone directs the subsequent cyclization to occur at the formyl group. beilstein-journals.org Similarly, the electron-withdrawing nature of an ester group can enhance the electrophilicity of an adjacent carbonyl group, guiding regioselective cyclization. beilstein-journals.org
Steric Effects : The physical bulk of substituents on the chromanone ring or the attacking nucleophile can block access to certain reaction sites, thereby directing the reaction to a less hindered position. numberanalytics.com
Reaction Conditions : The choice of solvent, temperature, and base can significantly alter the regiochemical outcome of a reaction. numberanalytics.comnih.gov For example, in the cyclocarbonylative Sonogashira coupling to form chromones, the use of diethylamine (B46881) as the base in DMF as the solvent was found to be crucial for controlling regioselectivity. nih.gov
Catalysts and Reagents : The catalyst or reagent system is perhaps the most powerful tool for controlling regioselectivity. Lewis acids, in particular, have been shown to dramatically switch the site of reactivity. A notable example is the zincation of chromones. In the absence of a Lewis acid like magnesium chloride (MgCl₂), zincation with TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) occurs selectively at the C3 position. nih.govrsc.orgacs.orgresearchgate.net However, upon the addition of MgCl₂, the regioselectivity completely switches, and zincation proceeds at the C2 position. nih.govrsc.orgacs.orgresearchgate.net This switch is attributed to the coordination of the Lewis acid to the carbonyl oxygen, altering the electronic landscape of the molecule.
Palladium-catalyzed C-H activation reactions also demonstrate tunable regioselectivity. Depending on the reaction conditions and directing groups, arylation or alkenylation can be guided to either the C2 or C3 position of the chromone ring. nih.govacs.org For example, palladium-catalyzed oxidative arylation has been used to achieve regioselective C-2 arylation of chromones. nih.gov
Cycloaddition reactions are another area where regioselectivity is paramount. The 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-arylidene-4-chromanones proceeds with high regioselectivity, with the cycloaddition occurring across the exocyclic double bond to yield spiro-pyrrolidine derivatives. derpharmachemica.com Similarly, [4+2] cycloaddition reactions involving (E)-3-arylidene-4-chromanones have been shown to be highly regioselective. researchgate.netingentaconnect.comresearchgate.net
Stereoselective and Enantioselective Transformations
The synthesis of specific stereoisomers of chromanone derivatives is critical, as biological activity is often confined to a single enantiomer or diastereomer. Consequently, significant research has been devoted to developing stereoselective and enantioselective transformations for the chromanone scaffold.
Enantioselective synthesis of chromanones has been achieved through various catalytic methods:
Asymmetric Conjugate Addition : This is a powerful strategy for creating chiral centers at the C2 and C3 positions. Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, using chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, provides access to chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities (up to 99% ee). scispace.comrsc.orgrsc.orgrsc.org A chiral N,N'-dioxide nickel(II) complex has also been used to catalyze asymmetric intramolecular conjugate additions to form flavanones and a chromanone example. nih.gov
Dearomative Alkynylation : A highly enantioselective dearomative alkynylation of chromanones catalyzed by copper complexes with bis(oxazoline) ligands has been developed. nih.gov This method constructs biologically important tertiary ether stereogenic centers at the C2 position, with over 40 substrates yielding products with >90% enantiomeric excess. nih.gov The substitution pattern on the chromanone core influences the outcome; for instance, halogens in the 6-position were found to give products with lower enantiomeric excess in some cases. nih.gov
Rauhut-Currier Reaction : The enantioselective intramolecular Rauhut-Currier reaction, catalyzed by a bifunctional dipeptidic phosphane, provides direct access to α-methylene-δ-valerolactones, including chromanone structures, with high yields and enantioselectivity. cam.ac.uk
C-H Insertion and Cyclization : Chiral rhodium(II) carboxylates catalyze the asymmetric intramolecular C-H insertion reactions of α-diazoketones to produce substituted chromanones with high levels of regio-, stereo-, and enantioselectivity. rsc.orgrsc.org Asymmetric radical bicyclization using cobalt(II)-based metalloradical catalysis offers a route to construct chiral chromanones bearing fused cyclopropanes with multiple contiguous stereocenters. acs.org
Other Catalytic Methods : N-Heterocyclic carbene (NHC) catalysis has been employed for the enantioselective synthesis of 3-hydroxy-4-chromanones via intramolecular crossed-benzoin reactions. thieme-connect.com Furthermore, a chiral N,N'-dioxide/Scandium(III) complex catalyzes the direct diastereo- and enantioselective vinylogous conjugate addition of butenolide to 2-ester substituted chromones, yielding chiral chromanone lactones. rsc.org
Catalysis in Chromanone Chemistry (e.g., Metal-catalyzed reactions, Biocatalysis)
Catalysis is indispensable in modern chromanone chemistry, enabling efficient, selective, and complex molecular constructions that would otherwise be challenging. sioc-journal.cn Both transition metal catalysis and biocatalysis have been extensively applied to the synthesis and functionalization of the chromanone scaffold.
Metal-catalyzed Reactions
A variety of transition metals are used to catalyze key transformations:
Palladium : Palladium is a versatile catalyst for C-H functionalization and cross-coupling reactions. nih.govacs.org It has been instrumental in the direct C-3 alkenylation of chromones and the C-2 arylation. nih.govacs.org As mentioned previously, palladium complexes with chiral ligands are highly effective for asymmetric conjugate additions to form tetrasubstituted chromanones. scispace.comrsc.orgrsc.org Furthermore, palladium-catalyzed cyclocarbonylative Sonogashira coupling reactions provide a one-pot regioselective route to chromones and flavones. nih.gov
Rhodium : Rhodium catalysts are prominent in C-H activation and insertion reactions. snnu.edu.cn Chiral rhodium(II) carboxylates enable highly enantioselective intramolecular C-H insertions of α-diazoketones to form chromanones. rsc.orgrsc.org Rhodium(III) catalysts have been used for the oxidative coupling of salicylaldehydes with alkynes to produce 2,3-disubstituted chromones and for annulation reactions to build fused heterocyclic systems. researchgate.netccspublishing.org.cn
Copper : Copper catalysis is frequently used for conjugate addition and alkynylation reactions. Enantioselective 1,4-additions of Grignard reagents and dialkylzincs to chromone are effectively catalyzed by copper complexes with chiral ligands. nsf.gov Copper is also the key metal in the dearomative alkynylation of chromanones to form tertiary ether stereocenters. nih.gov
Nickel : Nickel catalysts have proven effective for conjugate additions. A chiral N,N'-dioxide nickel(II) complex catalyzes the asymmetric intramolecular conjugate addition of 2'-hydroxychalcones to afford flavanones and chromanones. nih.gov
Cobalt : Cobalt's utility has been demonstrated in radical chemistry. A Co(II)-based metalloradical catalytic system was developed for the asymmetric radical bicyclization to stereoselectively construct chiral chromanones fused with a cyclopropane (B1198618) ring. acs.org
Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often proceeding with outstanding stereo- and regioselectivity under mild conditions. researchgate.net
Asymmetric Reduction : The most widely studied biocatalytic reaction for chromanones is the asymmetric reduction of the C4-ketone to the corresponding chiral alcohol. Whole-cell biocatalysts, particularly filamentous fungi such as Didymosphaeria igniaria, Coryneum betulinum, and Mortierella isabellina, are efficient in this transformation. researchgate.netchemicalbook.comcdnsciencepub.com These biocatalysts typically produce the (S)-alcohol with high enantiomeric excess. researchgate.netcdnsciencepub.com Studies on substituted chromanones, such as 6-methyl-4-chromanone, have shown high yields, indicating the robustness of this method. researchgate.net Plant-based biocatalysts, like the juice from Medlar fruit (Mespilus germanica), have also been successfully used to reduce 4-chromanone (B43037) to its alcohol with good asymmetric induction (up to 85% ee). tandfonline.com
Asymmetric Amination : Beyond reduction, enzymes are being used for other key transformations. Various ω-transaminases have been screened for the amination of 4-chromanone, successfully producing both (R)- and (S)-enantiomers of the corresponding amine in optically pure form (ee > 99%). uni-graz.at
Combined Catalytic Systems : Innovative approaches are combining biocatalysis with other catalytic methods. A one-pot strategy combining photoredox and enzyme catalysis has been developed to construct 3-aminoalkyl chromones from o-hydroxyaryl enaminones and N-arylglycine esters, showcasing the power of sequential, multi-catalyst systems. acs.org
Applications of 6 Cyano 4 Chromanone As a Synthetic Scaffold
Development of Biologically Active Chromanone Derivatives
The inherent structure of 6-cyano-4-chromanone makes it an attractive starting material for creating diverse libraries of compounds. Researchers have leveraged this scaffold to develop molecules that interact with various biological targets, including proteins and enzymes involved in a range of diseases. Synthetic modifications are commonly made at the 2-, 3-, 6-, and 8-positions of the chromanone ring system to generate derivatives with tailored biological activities. acs.org
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. A significant challenge with using peptides as drugs is their rapid degradation by enzymes in the body. By using a rigid scaffold like chroman-4-one, chemists can attach the necessary amino acid side chains to create more stable molecules that retain the biological activity of the original peptide. acs.org The chroman-4-one framework provides a conformationally restrained backbone, which is crucial for mimicking specific peptide structures like β-turns. acs.orgrhhz.net
Somatostatin (B550006) is a peptide hormone that adopts a specific β-turn conformation in its biologically active state. nih.gov This turn is crucial for its interaction with somatostatin receptors (sst). Researchers have successfully used the chroman-4-one and related chromone (B188151) scaffolds to create mimetics of this β-turn. acgpubs.org By strategically introducing side chains that correspond to the crucial amino acids of somatostatin, such as Trp8 and Lys9, onto the 2- and 8-positions of the chromanone scaffold, it is possible to create compounds that can bind to somatostatin receptors. nih.govacgpubs.org This "scaffold approach" has yielded derivatives with binding affinities in the low micromolar range for the sst2 and sst4 receptor subtypes, demonstrating the potential of chromanone-based structures as effective peptidomimetics. rhhz.netnih.govacgpubs.org
The this compound scaffold is a valuable starting point for the synthesis of various enzyme inhibitors. The ability to modify different positions on the chromanone ring allows for the fine-tuning of interactions with the active sites of target enzymes, leading to the development of potent and selective inhibitors.
Sirtuins are a class of enzymes (specifically, NAD⁺-dependent deacetylases) implicated in various cellular processes, and their dysregulation is linked to aging-related diseases like neurodegenerative disorders and cancer. nih.govnih.gov The development of selective inhibitors for specific sirtuin isoforms is a key goal in drug discovery. The chroman-4-one scaffold has proven to be particularly effective for creating selective inhibitors of Sirtuin 2 (SIRT2). acs.org
Structure-activity relationship (SAR) studies on a series of chroman-4-one derivatives have revealed key features for potent and selective SIRT2 inhibition. acs.org These studies show that substitutions at the 2-, 6-, and 8-positions are critical. acs.org For high potency, an intact carbonyl group at the 4-position and an alkyl chain of three to five carbons at the 2-position were found to be important. acs.org Furthermore, the presence of large, electron-withdrawing substituents at the 6- and 8-positions was favorable for activity. acs.org This highlights the significance of the 6-cyano group in the parent scaffold, which can contribute to enhanced inhibitory potential. One of the most potent inhibitors identified from these studies was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ of 1.5 μM and high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.gov
| Compound | R2 Substitution | R6 Substitution | R8 Substitution | SIRT2 Inhibition (%) at 200 μM | IC₅₀ (μM) |
|---|---|---|---|---|---|
| 1a | n-Pentyl | Cl | Br | 95 | 1.7 |
| 1g | n-Pentyl | Br | Br | 93 | 1.5 |
| 1h | n-Propyl | Br | Br | 88 | 4.4 |
| 1j | n-Butyl | Br | Br | 89 | 3.0 |
| 1m | Phenethyl | Cl | Br | 81 | 6.8 |
| 3a | n-Pentyl | Cl | Br | 82 | 5.5 |
Data adapted from research on substituted chroman-4-one and chromone derivatives. acs.org The table highlights the importance of substitutions at positions R2, R6, and R8 for SIRT2 inhibition.
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating local glucocorticoid levels. Its inhibition is considered a therapeutic strategy for managing type 2 diabetes and metabolic syndrome. rhhz.net While the development of 11β-HSD1 inhibitors is an active field of research, and various chemical scaffolds such as those based on adamantane (B196018) and tanshinones have been explored, the specific application of this compound for this purpose is not extensively documented in scientific literature. nih.gov Current research has focused on other classes of molecules for achieving potent and selective inhibition of 11β-HSD1.
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition is a therapeutic target for treating inflammation and hypertension. nih.gov Research into sEH inhibitors has explored various molecular structures. Studies have shown that chromone derivatives, specifically amides of chromone-2-carboxylic acid, can act as inhibitors of human sEH. nih.gov For instance, a derivative featuring a benzyl (B1604629) piperidine (B6355638) group attached to the amide side chain was identified as a lead compound with an IC₅₀ value of 1.75 μM. nih.gov However, detailed structure-activity relationship studies focusing on the impact of a cyano substituent at the 6-position of the chromanone core for sEH inhibition are not prominently featured in the available research.
Potassium Channel Inhibitors (e.g., cardiac I(Ks))
Anticancer Agents
The chromone and chromanone scaffolds are prevalent in a variety of natural and synthetic compounds exhibiting significant anticancer properties. researchgate.net Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating antiproliferative effects and antitumor activity in various cancer models.
Derivatives built upon the 4H-chromene and chromanone scaffold have shown potent antiproliferative activity against a range of human cancer cell lines. The introduction of different substituents onto the core structure allows for the modulation of cytotoxic potency.
For instance, novel 4H-benzo[h]chromene derivatives have demonstrated significant growth inhibitory activity against mammary (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. One aminoimino derivative exhibited excellent antitumor activity against all three cell lines with IC50 values of 0.45 µg/mL (MCF-7), 0.7 µg/mL (HCT-116), and 1.7 µg/mL (HepG-2). Similarly, certain 4H-chromene derivatives showed potent inhibition against the MCF-7 breast cancer cell line and the Hs578T breast cancer cell line.
The table below summarizes the reported antiproliferative activities of various chromene and chromanone derivatives against several cancer cell lines.
| Compound Type | Cell Line | IC50 (µg/mL) | Reference |
| 4H-benzo[h]chromene derivative (aminoimino) | MCF-7 | 0.45 | |
| 4H-benzo[h]chromene derivative (aminoimino) | HCT-116 | 0.7 | |
| 4H-benzo[h]chromene derivative (aminoimino) | HepG-2 | 1.7 | |
| 4H-chromene-based azo chromophore | HCT-116 | 0.3 - 2 | |
| 4H-chromene-based azo chromophore | MCF-7 | 0.3 - 2 | |
| 4H-chromene-based azo chromophore | HepG-2 | 0.3 - 2 | |
| 4H-chromene analog | MCF-7 | - | |
| 4H-chromene analog | Hs578T | - | |
| Chroman-4-one SIRT2 inhibitor | MCF-7 | - | |
| Chroman-4-one SIRT2 inhibitor | A549 | - |
Note: A dash (-) indicates that the source confirms activity but does not provide a specific IC50 value in the abstract.
Beyond in vitro antiproliferative effects, compounds derived from the chromene scaffold have shown promising antitumor activity. These heterocyclic derivatives are recognized for their diverse biological properties, including anticancer potential.
Studies on novel 4H-chromene derivatives have revealed their potential as anticancer agents, with some compounds exhibiting excellent activity. For example, a series of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives were synthesized and evaluated for their anticancer activity against the human colon adenocarcinoma cell line (HT-29). This highlights the utility of the 3-cyano-4-aryl-4H-chromene scaffold in developing molecules with antitumor properties. The biological activity of these compounds is often linked to their ability to induce apoptosis in cancer cells.
Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, A549, HCT-116, HepG-2, Hs578T)
Antimicrobial Agents
The chromanone scaffold is a cornerstone in the development of new antimicrobial agents due to its presence in various natural and synthetic compounds with proven efficacy. nih.govresearchgate.net The introduction of a cyano group at the C-6 position, along with further modifications at other sites, has been explored to generate potent molecules against a range of microbial pathogens. nih.govnih.gov
Derivatives synthesized from the chromanone nucleus have shown considerable promise as antibacterial agents. mdpi.com The versatility of the chromanone structure allows for substitutions at various positions (C-2, C-3, C-4, C-6, and C-7), which can lead to compounds with broad-spectrum activity. nih.gov
Research into 3-cyano-4-aminochromene derivatives revealed that their antibacterial effects were more pronounced against Gram-positive bacteria, with significant activity observed against Staphylococcus aureus. eurekaselect.com In another study, novel chromanone derivatives were synthesized and tested against bacterial models including E. coli, P. aeruginosa, and S. aureus. derpharmachemica.com It was found that a derivative featuring a 3-chloropropane sulfonyl linkage demonstrated good antibacterial activity. derpharmachemica.com Furthermore, the synthesis of spiropyrrolidines incorporating a chroman-4-one scaffold yielded compounds with notable antibacterial potential, exhibiting Minimum Inhibitory Concentration (MIC) values between 32–250 µg/mL. mdpi.com Specifically, certain derivatives showed higher activity against B. subtilus and S. epidermis (MIC = 32 µg/mL) than the reference antibiotics. mdpi.com The development of 2-amino-3-cyano-4-aryl-7-hydroxy-4H-chromen-6-ylazo compounds has also yielded potent antimicrobial agents with MIC values ranging from 0.007 to 3.9 µg/mL. nih.gov
| Derivative Class | Tested Bacteria | Key Findings | Reference |
|---|---|---|---|
| 3-Cyano-4-aminochromenes | Gram-positive and Gram-negative bacteria | More pronounced activity against Gram-positive bacteria, particularly Staphylococcus aureus. | eurekaselect.com |
| Spiropyrrolidines with chroman-4-one | B. subtilus, S. epidermis | MIC values of 32 µg/mL, showing higher potency than reference antibiotics Amoxicillin and Ampicillin. | mdpi.com |
| 2-Amino-3-cyano-4-aryl-7-hydroxy-4H-chromen-6-ylazo derivatives | Seven human pathogens (Gm+ve, Gm-ve) | Showed promising MIC values ranging from 0.007 to 3.9 µg/mL. | nih.gov |
| Chromanone with 3-chloropropane sulfonyl linkage | E. coli, P. aeruginosa, S. aureus | Demonstrated good activity against the tested bacterial strains. | derpharmachemica.com |
The chromanone scaffold is also integral to the design of novel antifungal agents. rsc.org Strategic derivatization of the chromanone ring, particularly with azolyl and benzylidene groups, has been shown to produce compounds with significant antifungal properties. nih.gov
A notable class of derivatives, 3-azolyl-4-chromanone phenylhydrazones, has been synthesized and evaluated for antifungal activity. d-nb.info These compounds demonstrated good efficacy against several pathogenic fungi, including Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum, with MIC values recorded below 16 μg/mL. d-nb.info The presence of a phenylhydrazone moiety on the chroman ring was found to enhance the antifungal activity against all tested strains. d-nb.info Further research has highlighted the potential of chromone-3-carbonitriles. nih.gov Four compounds from this class showed good antifungal activity with MICs between 5 and 50 µg/mL and were also effective at inhibiting the formation of biofilms by C. albicans. nih.gov One derivative, 6-bromochromone-3-carbonitrile, was found to be fungicidal, completely killing C. albicans cells within two hours at its MIC value of 5 µg/mL. nih.gov Additionally, spiropyrrolidines tethered with chroman-4-one scaffolds have been investigated, with one compound emerging as a particularly potent antifungal agent against C. krusei and C. glabrata, showing an MIC of 32 µg/mL. mdpi.com
| Derivative Class | Tested Fungi | Key Findings | Reference |
|---|---|---|---|
| 3-Azolyl-4-chromanone phenylhydrazones | Candida albicans, Saccharomyces cerevisiae, Microsporum gypseum | Good antifungal activity with MIC values <16 µg/mL. | d-nb.info |
| Chromone-3-carbonitriles | Candida albicans | Good antifungal activity (MIC 5-50 µg/mL) and significant inhibition of biofilm formation. | nih.gov |
| 6-Bromochromone-3-carbonitrile | Candida albicans | Fungicidal activity, killing all cells within 2 hours at an MIC of 5 µg/mL. | nih.gov |
| Spiropyrrolidines with chroman-4-one | Candida krusei, Candida glabrata | One derivative showed high potency with an MIC of 32 µg/mL. | mdpi.com |
The chromanone core is recognized as a privileged scaffold in the development of treatments for neglected diseases like leishmaniasis. nih.govnih.gov Synthetic derivatives based on this structure have shown significant anti-leishmanial activity. researchgate.net
Studies on acyl hydrazone derivatives of chromanone have demonstrated good in vivo activity against the amastigotes of Leishmania (V) panamensis, with an effective concentration (EC₅₀) value of 20.1 µM. nih.gov In the pursuit of new anti-leishmanial compounds, novel chromanones have been designed based on the structures of active natural products. researchgate.net In one such study, a nitrile-substituted chromanone served as an intermediate, which was subsequently reduced to an amine. researchgate.net The screening of 24 novel compounds in this series against L. infantum amastigotes identified 12 active compounds, with the most potent derivative displaying an IC₅₀ value of 7.29 μM. researchgate.net This highlights the utility of the cyano-substituted chromanone scaffold in generating promising anti-leishmanial leads.
Antifungal Activity
Anti-inflammatory Agents
The chromone and chromanone skeletons are central to a class of compounds with well-documented anti-inflammatory properties. researchgate.netresearchgate.net The structural versatility of the chromanone nucleus allows for substitutions that can yield highly effective anti-inflammatory agents. researchgate.net Research has shown that chromanone-based derivatives can modulate key inflammatory pathways. nih.gov
A series of chromanone derivatives was synthesized and evaluated for anti-neuroinflammatory activity. nih.gov One analog, designated as 4e, demonstrated a potent ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced BV-2 microglia cells, without causing apparent cytotoxicity. nih.gov Mechanistic studies revealed that this compound significantly prevented the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov It also reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. nih.gov The anti-inflammatory effect was attributed to the deactivation of the NF-κB pathway through the disruption of TLR4-mediated signaling cascades. nih.gov In an in vivo mouse model, this derivative effectively mitigated the inflammation of hippocampal tissue by inhibiting microglial activation. nih.gov These findings underscore the potential of chromanone scaffolds in developing therapies for neuroinflammation-related disorders. nih.gov
Antiallergic/Antianaphylactic Agents
The chromone scaffold has long been associated with antiallergic and antianaphylactic properties. nih.gov In fact, certain chromone derivatives have been developed into clinically used antiallergic drugs. researchgate.net The synthetic modification of this core structure, including the introduction of a cyano group, has been a strategy to develop new agents for allergic conditions.
A US patent describes a process for preparing 3-cyanochromones and notes their utility as anti-allergic agents. google.com According to the patent, these compounds are indicated for use in allergic conditions such as allergic bronchitis and intrinsic asthma. google.com This directly links the cyano-substituted chromone structure to antiallergic activity. General studies also support the role of the 4-chromanone (B43037) structure in compounds possessing antiallergic effects. researchgate.net
Antioxidant Agents
Derivatives of the chromanone scaffold have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govresearchgate.net The 2-amino-4H-chromene structure, which can be derived from cyano-containing precursors, is known to be a part of compounds that exhibit antioxidant activity. researchgate.net
A study focused on the synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. nih.gov While the chromanone derivatives were less active, the corresponding N-arylsubstituted-chroman-2-carboxamides exhibited potent inhibition of lipid peroxidation in rat brain homogenates, with activity 25 to 40 times more potent than the standard antioxidant, trolox. nih.gov The DPPH radical scavenging activity of one of these derivatives was comparable to that of trolox. nih.gov The presence of a cyano group on a heterocyclic ring, as seen in nicotinonitrile derivatives, has also been associated with a unique capacity to scavenge reactive oxygen species, thereby protecting cells from DNA damage. ekb.egekb.eg This suggests that the cyano group on the this compound scaffold could contribute favorably to the antioxidant potential of its derivatives.
Antiviral Agents (e.g., Anti-HIV)
The chromanone scaffold, including its cyano-substituted derivatives, has been a subject of interest in the discovery of novel antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). rsc.orgresearchgate.net Synthetic chromanone derivatives have demonstrated a range of biological effects, including anti-HIV activity. rsc.org The core structure is considered a "privileged scaffold" in drug discovery, meaning it can be a template for designing new compounds with potential pharmacological benefits against various diseases, including viral infections. researchgate.netacs.org
Research into chromone and 4-chromanone derivatives has highlighted their potential as anti-HIV agents. gu.seresearchgate.net Specifically, modifications on the chromanone ring system have led to the development of compounds with significant anti-HIV-1 activity. researchgate.net For instance, (3’R,4’R)-3-cyanomethyl-4-methyl-DCK, a derivative incorporating a cyano group, has shown promising potency against wild-type HIV-1 and several drug-resistant strains. nih.gov This particular compound was found to significantly inhibit the infection of peripheral blood mononuclear cells (PBMCs) by a broad spectrum of primary HIV-1 isolates, including subtypes A, B, C, D, G, and group O, with EC50 values ranging from 0.8 to 10 µM. nih.gov
Furthermore, the general class of chromones has been investigated for antiviral properties against various plant viruses as well, indicating the broad applicability of this scaffold in antiviral research. frontiersin.orgresearchgate.net The versatility of the chromanone structure allows for the synthesis of derivatives with potent activities against different types of viruses. mdpi.com
Bronchodilatory Agents
The chromone nucleus is a well-established scaffold in the development of compounds with bronchodilatory properties. nih.gov Historically, khellin, a natural furanochromone, was used as a bronchodilator in the treatment of asthma. core.ac.uk This has inspired further research into synthetic chromone derivatives to develop new agents with improved profiles. The combination of a chromone or chromenopyridine scaffold has been explored for creating compounds with bronchodilator effects. nih.gov
Derivatives of chromone-2-carboxylic acid were developed in the search for khellin-based compounds with better water solubility and fewer side effects, and they were found to prevent antigen-induced bronchial spasms. core.ac.uk Although not all derivatives have been clinically successful, the chromone skeleton remains a key component in the design of potential bronchodilatory agents. nih.gov Some nicotinonitrile derivatives, which can be synthesized from cyano-substituted chromones, have also been investigated for their bronchodilator activity. ekb.eg
Platelet Antiaggregatory Agents
Chromone and its derivatives have been identified as having potential as platelet antiaggregatory agents. nih.gov The chromone skeleton is a feature in several biologically active compounds, and its manipulation has been a focus for medicinal chemists. nih.gov Studies have shown that certain synthetic chromone derivatives can inhibit platelet aggregation induced by various agents. researchgate.net
For example, a series of 2-(1-piperazinyl)chromones and related coumarin (B35378) derivatives have been synthesized and evaluated for their ability to inhibit human platelet aggregation. researchgate.net These studies are part of a broader effort to develop new antithrombotic drugs based on the coumarin and chromone scaffolds. researchgate.net The search for novel platelet aggregation inhibitors has also included N6-substituted adenosines, highlighting the diverse chemical space being explored for this therapeutic application. nih.gov
Antidiabetic Agents
The this compound scaffold is a valuable starting point for the synthesis of potential antidiabetic agents. rsc.org Chromone derivatives have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are key targets in the management of diabetes. rsc.org
A series of 2H-chromene-6-sulfonamide derivatives, which can be synthesized from precursors like 3-cyano-2-imino-2H-chromene-6-sulfonamide, have shown promising results. rsc.org One such derivative, 3-cyano-2-imino-2H-chromene-6-sulfonamide itself, demonstrated significant inhibitory activity against α-amylase with an IC50 value of 1.76 ± 0.01 mM. rsc.org Furthermore, this compound showed potent inhibition of α-glucosidase with an IC50 value of 0.548 ± 0.02 mg/mL, which was more potent than the standard drug Acarbose in the same study. rsc.org These compounds also showed agonist activity against PPAR-γ, another important target in diabetes treatment. rsc.org The use of bioactive compounds in computer-aided drug design is a growing area of research for discovering new antidiabetic drugs with minimal side effects. gsconlinepress.com
Anticonvulsant Agents
Derivatives of the 4H-chromene scaffold, which is structurally related to 4-chromanone, have been synthesized and evaluated for their anticonvulsant properties. researchgate.neteurekaselect.com The presence of a 3-cyano group on the chromene ring has been noted in compounds with cytotoxic activity, and further modifications can lead to anticonvulsant effects. researchgate.net
In one study, a series of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives were synthesized and tested. eurekaselect.com Several of these compounds exhibited anticonvulsant effects in the maximal electroshock seizure (MES) screen at doses of 100 and 300 mg/kg. eurekaselect.com Another compound from this series showed protective effects in the subcutaneous Metrazol Seizure Threshold Test (scMET). eurekaselect.com The nicotinonitrile (cyanopyridine) moiety, which can be derived from this compound, is also found in compounds with reported anticonvulsant activity. ekb.egnih.gov
Anticholinesterase Agents
The chromanone skeleton is a promising scaffold for the development of anticholinesterase agents, which are of interest for the treatment of neurodegenerative diseases like Alzheimer's. acs.org By attaching different cyclic amines to the 6-position of the chromanone skeleton, researchers have created a series of compounds with inhibitory activity against human cholinesterases. acs.org
For example, derivatives such as 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chroman-4-one, 6-(4-(Piperidin-1-yl)butoxy)chroman-4-one, and 6-(4-Morpholinobutoxy)-4H-chromen-4-one have been synthesized and evaluated. acs.org The design of novel benzochromenopyrimidinones, which can be derived from chromone precursors, has also led to the discovery of compounds with mixed-type inhibition of human acetylcholinesterase. bohrium.com The inhibition of acetylcholinesterase and butyrylcholinesterase is a key therapeutic strategy, and various natural and synthetic compounds are being explored for this purpose. nih.gov
Antituberculosis Agents
The chromanone and chromone scaffolds have been utilized in the synthesis of compounds with activity against Mycobacterium tuberculosis. researchgate.netsemanticscholar.org Derivatives of 4-chromanone have been investigated for their antitubercular properties. researchgate.net
In one study, (2-Amino-3-cyano-4H-chromen-4-yl)-phosphonates were synthesized and screened for their activity against M. tuberculosis H37Rv. semanticscholar.org One of the compounds in this series demonstrated strong antitubercular activity with a minimum inhibitory concentration (MIC) value of 10 μg/mL. semanticscholar.org Another study focused on 1,2,3-triazole-chromene conjugates and found that several compounds were effective in inhibiting mycobacterial growth, with MIC values as low as 12.5 μg/mL. semanticscholar.org Furthermore, novel naphthalene-heterocycle hybrids synthesized from a formylchromone (B10848765) derivative showed promising antituberculosis activity, with some compounds having an MIC of less than 1 μg/mL. rsc.org
Interactive Data Tables
Table 1: Antiviral (Anti-HIV) Activity of a this compound Derivative
| Compound | Virus Subtype | EC50 (µM) |
|---|---|---|
| (3’R,4’R)-3-cyanomethyl-4-methyl-DCK | A, B, C, D, G, Group O | 0.8 - 10 |
EC50: Half maximal effective concentration. Data from a study on primary HIV-1 isolates in PBMCs. nih.gov
Table 2: Antidiabetic Activity of a this compound Derivative
| Compound | Target Enzyme | IC50 |
|---|---|---|
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-amylase | 1.76 ± 0.01 mM |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-glucosidase | 0.548 ± 0.02 mg/mL |
IC50: Half maximal inhibitory concentration. rsc.org
Table 3: Antituberculosis Activity of Chromone Derivatives
| Compound Type | MIC (μg/mL) |
|---|---|
| (2-Amino-3-cyano-4H-chromen-4-yl)-phosphonate derivative | 10 |
| 1,2,3-triazole-chromene conjugate derivative | 12.5 |
| Naphthalene-nicotinonitrile hybrid | < 1 |
MIC: Minimum Inhibitory Concentration against M. tuberculosis. semanticscholar.orgrsc.org
Materials Science Applications (e.g., Non-linear Optical (NLO) properties)
The unique structural framework of this compound, featuring a π-conjugated system with an electron-withdrawing cyano group, makes it a promising candidate as a scaffold in the development of advanced materials, particularly those with non-linear optical (NLO) properties. Organic molecules with significant NLO responses are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. rsc.org The NLO response in organic materials arises from the intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated bridge.
While direct experimental studies on the NLO properties of materials derived specifically from this compound are not extensively documented in the reviewed literature, the established reactivity of the chromanone core allows for its functionalization to create molecules with potent NLO characteristics. The primary strategies for this involve extending the π-conjugation and incorporating suitable donor groups through condensation reactions at the C3 position (methylene group adjacent to the carbonyl) or by modifying the core structure.
Synthesis of Potential NLO Chromophores:
Two principal condensation reactions, the Claisen-Schmidt and Knoevenagel condensations, are well-established methods for synthesizing NLO-active molecules from ketone precursors like this compound. jchemrev.comscispace.comwikipedia.orgorientjchem.orgwikipedia.org
Claisen-Schmidt Condensation: This reaction involves the condensation of a ketone with an aromatic aldehyde in the presence of a base. jchemrev.comwikipedia.org By reacting this compound with various aromatic aldehydes bearing electron-donating groups (e.g., -N(CH₃)₂, -OCH₃), a series of chalcone-like derivatives can be synthesized. These resulting structures would possess a donor-π-acceptor (D-π-A) framework, which is a key feature for second-order NLO activity.
Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. orientjchem.orgwikipedia.org Reacting this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of α,β-unsaturated systems with extended conjugation and strong electron-withdrawing groups, which are crucial for enhancing third-order NLO properties. orientjchem.org
Theoretical Evaluation of NLO Properties:
Density Functional Theory (DFT) calculations are a powerful tool for predicting the NLO properties of new molecules before their synthesis. ijcce.ac.irijcce.ac.ir The key parameters calculated to evaluate NLO response are the first hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects.
For hypothetical derivatives of this compound, DFT calculations would be employed to optimize their molecular geometry and compute their electronic properties. The frontier molecular orbitals (HOMO and LUMO) and their energy gap are analyzed to understand the intramolecular charge transfer characteristics. rsc.org A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.
Detailed Research Findings:
Computational studies on analogous chromene and chromone derivatives have demonstrated that strategic structural modifications can significantly enhance NLO properties. For instance, in a study on pyrano-chromene derivatives, the compound featuring a cyano group (similar to the target scaffold) exhibited a lower HOMO-LUMO energy gap and a higher second hyperpolarizability compared to its ester analogue. rsc.org
The following table presents theoretical NLO data for a representative chromene derivative, illustrating the type of data that would be generated for derivatives of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Average Polarizability <α> (x 10⁻²³ esu) | Second Hyperpolarizability (γ_tot) (x 10⁴ esu) |
| 4a (cyano derivative) | -6.708 | -1.540 | 5.168 | 6.77005 | 0.145 |
| 4b (ester derivative) | -7.240 | -0.932 | 6.308 | - | - |
| Data adapted from a study on coumarin-based pyrano-chromene derivatives. rsc.org |
The data indicates that the presence of a cyano group in compound 4a leads to a smaller energy gap and a notable second hyperpolarizability, highlighting the potential of cyano-functionalized chromone scaffolds in NLO applications. rsc.org Similar computational investigations on hypothetical chalcone (B49325) and Knoevenagel condensation products of this compound would provide valuable insights into their potential as NLO materials, guiding synthetic efforts towards the most promising candidates.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Methodologies for 6-Cyano-4-chromanone
The development of efficient and versatile synthetic routes is paramount for the exploration of this compound derivatives. Traditional methods often involve the cyclization of appropriately substituted phenols. researchgate.netresearchgate.net For instance, a common approach involves the Michael addition of a phenol (B47542) to acrylonitrile (B1666552), followed by cyclization to form the chromanone ring. researchgate.net One documented synthesis involves reacting 3-acetyl-4-hydroxybenzonitrile with methoxy-2-propanone in the presence of pyrrolidine (B122466) to yield 2-methoxymethyl-2-methyl-6-cyano-4-chromanone. prepchem.com
Modern synthetic strategies are focusing on improving efficiency, yield, and substrate scope. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times for key steps like the base-mediated aldol (B89426) condensation used to assemble the chroman-4-one scaffold. acs.orgresearchgate.net Researchers are also exploring metal-free radical cascade annulation reactions of 2-(allyloxy)arylaldehydes with various radical precursors to construct the chroman-4-one framework. researchgate.netdntb.gov.ua Another innovative one-pot methodology utilizes N-hydroxybenzotriazole esters of acetylsalicylic acids to acylate malononitrile (B47326), followed by cyclization to produce functionalized 2-amino-3-cyano-4-chromones with high yields. arkat-usa.org The development of these novel synthetic methods is crucial for generating diverse libraries of this compound analogs for further investigation. researchgate.net
Advanced Computational Studies for Rational Design
Computational modeling plays an increasingly vital role in the rational design of novel this compound derivatives with specific biological targets. gu.se By employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the binding affinity and interaction of these compounds with various enzymes and receptors. researchgate.netresearchgate.net
For example, docking studies have been used to understand the binding of chromanone derivatives within the active site of enzymes like CDK4, revealing that hydrophobic and hydrogen-bonding interactions are key to their inhibitory activity. researchgate.net In the context of sirtuin 2 (SIRT2) inhibitors, a homology model of SIRT2 has been used to propose a binding mode for chroman-4-ones, which is consistent with experimental structure-activity relationship (SAR) data. acs.org These computational insights guide the synthesis of new analogs with improved potency and selectivity. gu.seacs.org Future computational work will likely focus on more sophisticated models that can accurately predict pharmacokinetic properties and potential off-target effects, further streamlining the drug discovery process.
Development of Highly Selective and Potent Bioactive Agents
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for developing a wide range of biologically active agents. acs.orgresearchgate.net Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. ijrar.orgnih.govresearchgate.net
A significant area of research is the development of selective inhibitors for specific biological targets. For instance, substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. acs.orgresearchgate.net SAR studies have revealed that substitutions at the 2-, 6-, and 8-positions are critical for potency, with larger, electron-withdrawing groups being favorable. acs.orgresearchgate.net
In the realm of anticancer research, various 6-cyano-4H-chromene derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. nih.govfrontiersin.org For example, certain 2-amino-4-aryl-3-cyano-4H-chromene derivatives have shown potent antiproliferative activity. nih.gov The cyano group often plays a crucial role in the observed biological activity. nih.gov The goal is to fine-tune the structure of these compounds to maximize their therapeutic effect while minimizing toxicity. researchgate.net
Investigation of Mechanism of Action for Biological Activities
Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is a critical area of ongoing research. nih.gov For anticancer derivatives, studies have pointed towards several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS). researchgate.netnih.gov
For example, some chromone (B188151) derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic gene Bcl-2 and up-regulating the pro-apoptotic genes p53 and Bax. researchgate.net In the case of SIRT2 inhibitors, the mechanism involves the modulation of deacetylation of proteins like α-tubulin. gu.seacs.org Investigating these pathways in detail is essential for the development of targeted therapies. Future research will likely involve a combination of biochemical assays, cell biology techniques, and advanced imaging to elucidate the complex interactions of these compounds within the cell.
Applications in Supramolecular Chemistry and Host-Guest Systems
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized molecular assemblies, are opening up new avenues for the application of this compound. mdpi.com The cyano group, in particular, can participate in specific host-guest interactions. nih.gov
Host-guest chemistry allows for the creation of nanostructured materials for applications such as drug delivery, molecular sensing, and catalysis. mdpi.comacs.org Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes can encapsulate guest molecules, altering their physical and chemical properties. nptel.ac.inthno.org For instance, the complexation of a drug molecule within a host can enhance its solubility and stability. thno.org
Recent studies have demonstrated the use of cyano groups in constructing supramolecular drug delivery systems. nih.gov The potential exists to design this compound derivatives that can act as guests in these systems, leading to targeted drug delivery or the development of responsive materials. This area of research is still in its early stages but holds significant promise for creating advanced functional materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-cyano-4-chromanone to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (60–120°C). Use column chromatography or recrystallization for purification. Monitor progress via TLC and confirm purity using HPLC (≥95%) and melting point analysis (compare with literature values, e.g., Tfus ≈ 236 K) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and ketone carbons (δ ~190 ppm). Compare with X-ray crystallography data (e.g., bond lengths: C=O ≈ 1.21 Å, C≡N ≈ 1.15 Å) to validate structure .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : Test solubility in DMSO, ethanol, and dichloromethane. For low solubility, use co-solvents (e.g., DMSO:water mixtures) and quantify via UV-Vis spectroscopy at λmax ≈ 270 nm. Store solutions at RT in moisture-free conditions to prevent degradation .
Q. How should researchers assess the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Compare decomposition temperatures with phase change data (Tfus = 236.3 K ± 1 K). Use DSC to detect polymorphic transitions .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
- Data Validation : Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via <sup>19</sup>F NMR (if fluorinated analogs are used) or UV-Vis kinetics.
- Computational Modeling : Map potential energy surfaces (Gaussian 09) to identify intermediates. Compare with experimental activation energies (Arrhenius plots) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro assays (IC50 measurements).
- QSAR Analysis : Correlate substituent effects (Hammett σ values) with bioactivity data .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress.
- Statistical Design : Use factorial DOE (Design of Experiments) to optimize variables (e.g., stoichiometry, reaction time) .
Key Methodological Considerations
- Contradiction Analysis : Cross-validate experimental and computational data (e.g., IR vs. DFT-predicted vibrations) .
- Ethical Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Reproducibility : Document all synthesis parameters (catalyst batches, solvent purity) in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
